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Compound of Interest

Compound Name: Diethylcarbamyl azide

Cat. No.: B15491676 Get Quote

Introduction

Diethylcarbamyl azide ((C₂H₅)₂NCON₃) is a carbamoyl azide of interest in synthetic organic

chemistry. A thorough understanding of its spectroscopic characteristics is essential for its

identification, purification, and study of its reactivity. This guide provides a detailed overview of

the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for

Diethylcarbamyl azide. Due to the limited availability of published experimental spectra, this

guide presents predicted data obtained from computational methods, alongside comprehensive

experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Data
The proton NMR spectrum of Diethylcarbamyl azide is expected to show two distinct signals

corresponding to the two types of protons in the ethyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for Diethylcarbamyl Azide
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Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

-CH₂- 3.3 - 3.5 Quartet (q) 4H

-CH₃ 1.1 - 1.3 Triplet (t) 6H

Note: Predictions are based on standard chemical shift models and may vary slightly from

experimental values.

Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will provide information on the different carbon environments

within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Diethylcarbamyl Azide

Carbon Predicted Chemical Shift (ppm)

C=O 165 - 175

-CH₂- 40 - 45

-CH₃ 12 - 16

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS at 0 ppm).[1][2]

Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of a small organic molecule like

Diethylcarbamyl azide is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the purified Diethylcarbamyl azide
in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR

tube. The choice of solvent is crucial as its residual peaks should not overlap with the analyte

signals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15491676?utm_src=pdf-body
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.nmrdb.org/13c/
https://www.benchchem.com/product/b15491676?utm_src=pdf-body
https://www.benchchem.com/product/b15491676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15491676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of

300 MHz or higher for better signal dispersion.[3][4]

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-

45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon

environment.

Typical parameters include a larger spectral width (e.g., 0-220 ppm), a longer relaxation

delay (2-5 seconds) due to the longer relaxation times of carbon nuclei, and a larger

number of scans to improve the signal-to-noise ratio.

Data processing is similar to that for ¹H NMR.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Absorption Data
The IR spectrum of Diethylcarbamyl azide is expected to show characteristic absorption

bands for the azide and carbonyl functional groups.

Table 3: Predicted IR Absorption Frequencies for Diethylcarbamyl Azide
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

N₃ (azide) 2100 - 2160
Strong, sharp, characteristic

asymmetric stretch

C=O (amide) 1680 - 1720 Strong, sharp carbonyl stretch

C-H (alkane) 2850 - 3000 C-H stretching vibrations

C-N 1200 - 1350 C-N stretching

Note: The azide asymmetric stretch is a particularly strong and unambiguous indicator of this

functional group.[5][6]

Experimental Protocol for FT-IR Spectroscopy
For a liquid sample like Diethylcarbamyl azide, the following FT-IR protocol is recommended:

[7][8]

Sample Preparation (Neat Liquid):

Place a small drop of the neat liquid sample onto the center of a clean, dry salt plate (e.g.,

NaCl or KBr).

Carefully place a second salt plate on top, spreading the liquid into a thin film.

Mount the plates in the spectrometer's sample holder.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean, empty salt plates (or the instrument's empty

sample compartment). This will be subtracted from the sample spectrum to remove

atmospheric and instrumental interferences.

Place the prepared sample in the spectrometer.
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Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to

improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[7]

Data Processing: The instrument software will automatically perform the Fourier transform

and background subtraction to generate the final IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of Diethylcarbamyl azide is expected to show the

molecular ion peak and several characteristic fragment ions.

Table 4: Predicted m/z Values for Major Fragments of Diethylcarbamyl Azide in EI-MS

m/z Proposed Fragment

128 [M]⁺ (Molecular Ion)

100 [M - N₂]⁺

72 [(C₂H₅)₂NCO]⁺

56 [(C₂H₅)₂N]⁺

Note: The fragmentation pattern of azides often involves the loss of a neutral nitrogen molecule

(N₂).[9] The molecular ion peak may be weak or absent in EI-MS due to the high energy of

ionization.[10][11]

Experimental Protocol for Electron Ionization Mass
Spectrometry
A general protocol for obtaining an EI mass spectrum is as follows:

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass

spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
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The sample is vaporized in a high vacuum environment.[10]

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecules to ionize and fragment.[11][12]

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a compound like Diethylcarbamyl azide.
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Caption: General Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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